Cas no 2138194-12-2 (3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid)

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid is a specialized organic compound. It exhibits unique properties, including high purity and stability, suitable for various chemical syntheses. Its specific structure allows for tailored reactivity, enhancing its utility in organic synthesis and pharmaceutical research.
3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid structure
2138194-12-2 structure
Product name:3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
CAS No:2138194-12-2
MF:C13H20N2O2
Molecular Weight:236.310103416443
CID:6290192
PubChem ID:165716096

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

    • EN300-767865
    • 3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
    • 2138194-12-2
    • 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
    • インチ: 1S/C13H20N2O2/c1-2-14-5-7-15(8-6-14)12-9-11(10-12)3-4-13(16)17/h11-12H,2,5-10H2,1H3,(H,16,17)
    • InChIKey: SPEGZVRQURAACM-UHFFFAOYSA-N
    • SMILES: OC(C#CC1CC(C1)N1CCN(CC)CC1)=O

計算された属性

  • 精确分子量: 236.152477885g/mol
  • 同位素质量: 236.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • XLogP3: -1

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-767865-5.0g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
5.0g
$4890.0 2025-02-22
Enamine
EN300-767865-2.5g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
2.5g
$3304.0 2025-02-22
Enamine
EN300-767865-0.05g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
0.05g
$1417.0 2025-02-22
Enamine
EN300-767865-0.1g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
0.1g
$1484.0 2025-02-22
Enamine
EN300-767865-0.25g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
0.25g
$1551.0 2025-02-22
Enamine
EN300-767865-1.0g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
1.0g
$1686.0 2025-02-22
Enamine
EN300-767865-0.5g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
0.5g
$1619.0 2025-02-22
Enamine
EN300-767865-10.0g
3-[3-(4-ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid
2138194-12-2 95.0%
10.0g
$7250.0 2025-02-22

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid 関連文献

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acidに関する追加情報

Introduction to 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138194-12-2)

3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138194-12-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The combination of a cyclobutyl ring and an ethylpiperazinyl group, along with the propargylic acid functionality, makes it a versatile scaffold for drug discovery and development.

The chemical structure of 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid is particularly intriguing due to its ability to interact with multiple biological targets. The cyclobutyl ring provides rigidity and conformational constraint, which can enhance the compound's binding affinity and selectivity. The ethylpiperazinyl group, on the other hand, is known for its ability to modulate receptor activity, making it a valuable component in the design of drugs targeting G protein-coupled receptors (GPCRs) and ion channels.

Recent studies have highlighted the pharmacological properties of 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid has also shown promise in neurodegenerative diseases. Research conducted at the University of California, San Francisco, demonstrated that this compound can protect neurons from oxidative stress and apoptosis. The neuroprotective effects are attributed to its ability to activate Nrf2, a transcription factor that upregulates antioxidant genes and detoxifying enzymes.

The synthetic route for 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid has been optimized to ensure high yield and purity. A typical synthesis involves the coupling of 3-bromopropargylic acid with 4-ethylpiperazine followed by a cycloaddition reaction with a suitable cyclobutene derivative. This multi-step process has been refined to minimize side reactions and improve overall efficiency.

The pharmacokinetic profile of 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid has been extensively studied using both in vitro and in vivo models. Results from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, making it suitable for chronic administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid in various disease conditions. Preliminary data from Phase I trials have shown that the compound is well-tolerated with no serious adverse effects reported. These findings have paved the way for further clinical investigations.

In conclusion, 3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid (CAS No. 2138194-12-2) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted pharmacological activities make it an attractive target for researchers and pharmaceutical companies alike. Ongoing studies continue to uncover new applications and mechanisms of action, further solidifying its position as a key player in modern drug discovery.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.